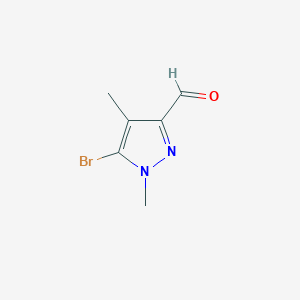

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde

CAS No.: 1268522-54-8

Cat. No.: VC6166688

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.039

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1268522-54-8 |

|---|---|

| Molecular Formula | C6H7BrN2O |

| Molecular Weight | 203.039 |

| IUPAC Name | 5-bromo-1,4-dimethylpyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3 |

| Standard InChI Key | YPVFLSVGJNOXNT-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C=O)C)Br |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s pyrazole core is a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. Substituents include:

-

Bromine at the 5-position, introducing electronegativity and steric bulk.

-

Methyl groups at the 1- and 4-positions, enhancing stability and modulating electronic effects.

-

Aldehyde at the 3-position, providing a reactive site for condensation or oxidation reactions .

The SMILES notation and InChIKey (for a related isomer) further clarify its connectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 203.04 g/mol | |

| SMILES | O=CC1=NN(C)C(Br)=C1C | |

| Density | Not Available | |

| Boiling/Melting Points | Not Available |

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde involves multi-step organic transformations:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-ketoaldehydes generates the dimethyl-substituted pyrazole backbone.

-

Bromination: Electrophilic aromatic substitution introduces bromine at the 5-position under controlled conditions (e.g., or ).

-

Aldehyde Introduction: Oxidation or formylation reactions install the aldehyde group at the 3-position, often using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction).

Critical parameters such as temperature, solvent polarity, and catalyst selection influence yield and purity. For instance, bromination at elevated temperatures (>60°C) may lead to overhalogenation, necessitating precise stoichiometric control.

Reactivity Profile

The compound’s reactivity stems from two functional handles:

-

Bromine: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds.

-

Aldehyde: Undergoes nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., with amines to form Schiff bases).

Applications in Pharmaceutical and Material Science

Organic Synthesis

The compound serves as a precursor for:

-

Heterocyclic Scaffolds: Annulation reactions yield indoles, triazoles, and imidazoles.

-

Ligand Design: The aldehyde group coordinates metal ions in catalytic systems.

| Derivative Class | Synthetic Route | Application |

|---|---|---|

| Schiff Bases | Condensation with amines | Antimicrobial agents |

| Biaryl Compounds | Suzuki coupling | Catalytic ligands |

| Hydrazones | Reaction with hydrazines | Anticancer agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume